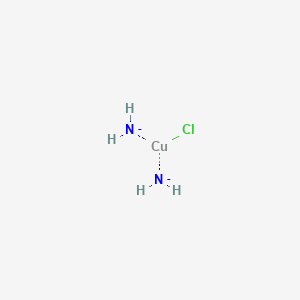
Azanide;chlorocopper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanide;chlorocopper is a compound that consists of azanide (NH₂⁻) and chlorocopper (CuCl). Azanide is the IUPAC-sanctioned name for the anion NH₂⁻, which is the conjugate base of ammonia . Chlorocopper refers to copper(I) chloride (CuCl), a compound that is often used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanide;chlorocopper can be synthesized through the reaction of copper(I) chloride with azanide ions. One common method involves the reaction of copper(I) chloride with sodium amide (NaNH₂) in anhydrous conditions. The reaction can be represented as follows: [ \text{CuCl} + \text{NaNH}_2 \rightarrow \text{Cu(NH}_2\text{)} + \text{NaCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where copper(I) chloride is reacted with a source of azanide ions under controlled temperature and pressure conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the copper(I) ions .
Chemical Reactions Analysis
Types of Reactions
Azanide;chlorocopper undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) compounds.
Reduction: It can be reduced back to elemental copper under certain conditions.
Substitution: The azanide ion can be substituted by other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or other amides can be used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) chloride (CuCl₂) and water (H₂O).
Reduction: Elemental copper (Cu) and ammonia (NH₃).
Substitution: Various substituted copper compounds depending on the nucleophile used.
Scientific Research Applications
Azanide;chlorocopper has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of C-N bonds.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper ions.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of various copper-based catalysts and materials
Mechanism of Action
The mechanism of action of azanide;chlorocopper involves the interaction of the azanide ion with various molecular targets. The azanide ion can act as a nucleophile, attacking electrophilic centers in organic molecules. The copper ion can participate in redox reactions, facilitating electron transfer processes. These interactions can lead to the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
Similar Compounds
Sodium amide (NaNH₂): Similar to azanide;chlorocopper but contains sodium instead of copper.
Potassium amide (KNH₂): Another similar compound with potassium instead of copper.
Lithium amide (LiNH₂): Contains lithium instead of copper.
Uniqueness
This compound is unique due to the presence of both azanide and copper ions. The copper ion provides additional redox capabilities, making it useful in a wider range of chemical reactions compared to other amides. Additionally, the presence of copper can enhance the antimicrobial properties of the compound, making it valuable in biological and medical applications .
Properties
CAS No. |
79008-47-2 |
|---|---|
Molecular Formula |
ClCuH4N2-2 |
Molecular Weight |
131.04 g/mol |
IUPAC Name |
azanide;chlorocopper |
InChI |
InChI=1S/ClH.Cu.2H2N/h1H;;2*1H2/q;+1;2*-1/p-1 |
InChI Key |
GMFCZNIYHXSAJU-UHFFFAOYSA-M |
Canonical SMILES |
[NH2-].[NH2-].Cl[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



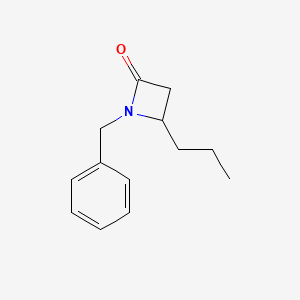

![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
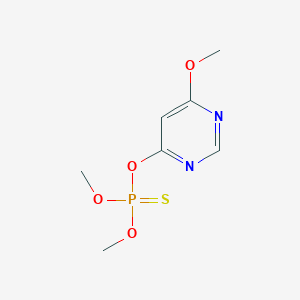


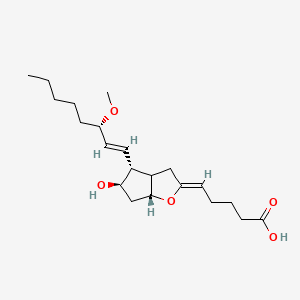

![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
silane](/img/structure/B14445632.png)
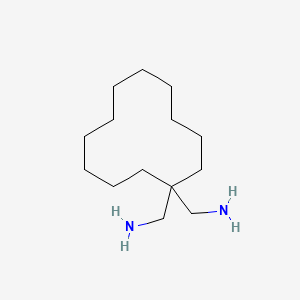
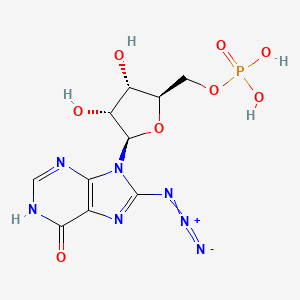
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
